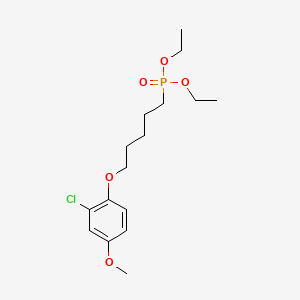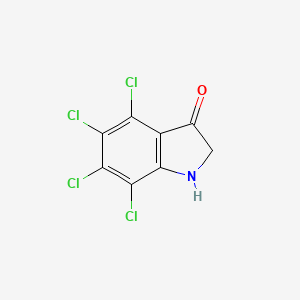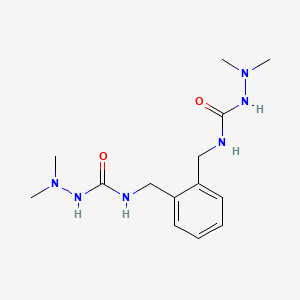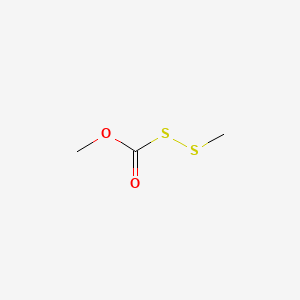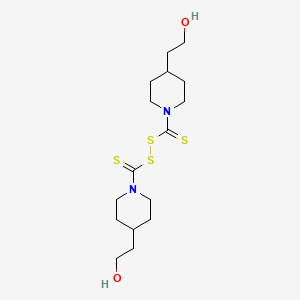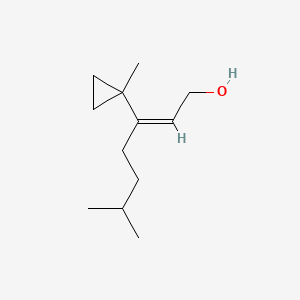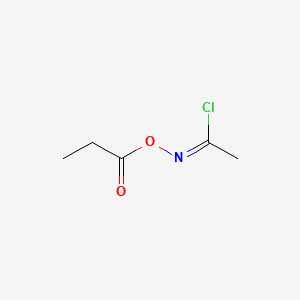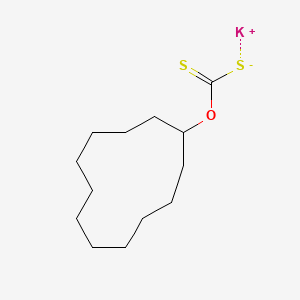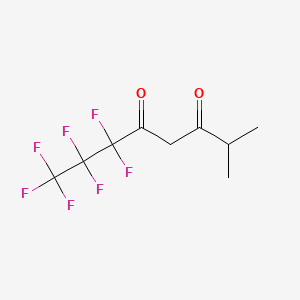
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione is a fluorinated beta-diketone compound. It is known for its unique chemical properties, particularly its ability to act as a chelating agent. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through various organic synthesis methods, including the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are subjected to controlled conditions of temperature and pressure to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted diketones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in the extraction of metals and in the synthesis of metal complexes.
Biology: The compound has been used as a co-inducer in the production of human gamma interferon.
Medicine: Its stability and reactivity make it a potential candidate for drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing capability of the compound, facilitating the formation of strong chelates. These chelates can interact with various molecular targets and pathways, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexafluoroacetylacetone
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione
Uniqueness
Compared to similar compounds, 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione stands out due to its higher fluorine content, which imparts greater stability and reactivity. This makes it particularly useful in applications requiring robust and efficient chelating agents .
Eigenschaften
CAS-Nummer |
40002-62-8 |
|---|---|
Molekularformel |
C9H9F7O2 |
Molekulargewicht |
282.15 g/mol |
IUPAC-Name |
6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione |
InChI |
InChI=1S/C9H9F7O2/c1-4(2)5(17)3-6(18)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3 |
InChI-Schlüssel |
SRYIDYXKUUXFNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
